molecular formula C14H13ClN2O4 B2755150 5-(2-chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide CAS No. 618397-15-2

5-(2-chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide

Cat. No.: B2755150
CAS No.: 618397-15-2
M. Wt: 308.72
InChI Key: XPKRBRZQFSLXTN-UHFFFAOYSA-N
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Description

5-(2-chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide: is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring substituted with a carboxamide group, a 2-chloro-4-nitrophenyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide typically involves the following steps:

    Nitration: The starting material, 2-chlorophenyl, undergoes nitration to introduce a nitro group at the 4-position, forming 2-chloro-4-nitrophenyl.

    Furan Ring Formation: The nitrated compound is then subjected to a reaction with furan-2-carboxylic acid under suitable conditions to form the furan ring.

    Amidation: The final step involves the reaction of the furan derivative with isopropylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide: can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 5-(2-chloro-4-aminophenyl)-N-isopropylfuran-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Furan-2,3-dione derivatives.

Scientific Research Applications

5-(2-chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide: has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

5-(2-chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide: can be compared with other similar compounds such as:

    5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: This compound has a benzamide group instead of a furan carboxamide group.

    2-chloro-4-nitrophenol: This compound lacks the furan ring and carboxamide group.

    5-(2-chloro-4-nitrophenyl)-2-furoic acid: This compound has a carboxylic acid group instead of a carboxamide group.

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(2-chloro-4-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4/c1-8(2)16-14(18)13-6-5-12(21-13)10-4-3-9(17(19)20)7-11(10)15/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKRBRZQFSLXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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